molecular formula C13H16ClNO B12617162 (2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine CAS No. 920802-39-7

(2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine

Cat. No.: B12617162
CAS No.: 920802-39-7
M. Wt: 237.72 g/mol
InChI Key: FXXGFZMRXVUWTN-ZDUSSCGKSA-N
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Description

(2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine is a chemical compound that belongs to the morpholine class. Morpholine derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a 4-chlorophenyl group and a prop-2-en-1-yl group attached to the morpholine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and morpholine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-chlorobenzaldehyde and morpholine under acidic or basic conditions.

    Alkylation: The intermediate is then subjected to alkylation using prop-2-en-1-yl bromide or a similar alkylating agent to introduce the prop-2-en-1-yl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other substituents using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles such as sodium methoxide, sodium ethoxide, or halogenating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

(2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)piperidine: A similar compound with a piperidine ring instead of a morpholine ring.

    (2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)tetrahydrofuran: A compound with a tetrahydrofuran ring instead of a morpholine ring.

Uniqueness

(2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine is unique due to the presence of both the 4-chlorophenyl and prop-2-en-1-yl groups attached to the morpholine ring. This combination of functional groups may confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

920802-39-7

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

(2R)-2-(4-chlorophenyl)-4-prop-2-enylmorpholine

InChI

InChI=1S/C13H16ClNO/c1-2-7-15-8-9-16-13(10-15)11-3-5-12(14)6-4-11/h2-6,13H,1,7-10H2/t13-/m0/s1

InChI Key

FXXGFZMRXVUWTN-ZDUSSCGKSA-N

Isomeric SMILES

C=CCN1CCO[C@@H](C1)C2=CC=C(C=C2)Cl

Canonical SMILES

C=CCN1CCOC(C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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